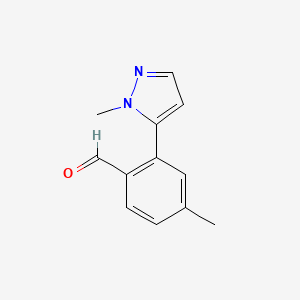

4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

描述

Historical Development of Pyrazole-Substituted Benzaldehydes

The historical development of pyrazole-substituted benzaldehydes traces its origins to the foundational work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental synthetic methodologies for this class of heterocyclic compounds. Knorr's pioneering research involved the reaction of β-diketones with hydrazine derivatives, leading to the formation of substituted pyrazoles that would eventually serve as the structural foundation for more complex derivatives. The evolution of pyrazole chemistry continued through the late 19th and early 20th centuries, with significant contributions from Hans von Pechmann in 1898, who developed classical synthetic approaches using acetylene and diazomethane for pyrazole construction.

The specific development of pyrazole-benzaldehyde hybrid structures emerged as a natural progression of these early discoveries, as researchers began to recognize the potential for combining the biological activity of pyrazole rings with the synthetic versatility of benzaldehyde functionality. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking a turning point in the recognition of pyrazoles as biologically relevant molecular scaffolds. This discovery catalyzed renewed interest in pyrazole-containing compounds, leading to systematic investigations of their synthetic accessibility and potential applications.

The development of modern synthetic methodologies for pyrazole-benzaldehyde hybrids has been driven by advances in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has enabled the efficient construction of these complex molecular architectures. Contemporary synthetic approaches have benefited from improved understanding of regioselectivity issues in pyrazole formation, as the reaction of hydrazines with β-diketones and related precursors often yields mixtures of regioisomers. The resolution of these synthetic challenges has been crucial for the development of specific target molecules such as 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.

Significance of this compound in Contemporary Research

The significance of this compound in contemporary research stems from its unique structural features that combine multiple pharmacologically relevant elements within a single molecular framework. Pyrazole derivatives have been recognized as privileged scaffolds in medicinal chemistry, with notable drugs containing pyrazole rings including celecoxib and stanozolol. The incorporation of both methyl substitution on the pyrazole nitrogen and the benzaldehyde functionality creates opportunities for diverse chemical transformations and biological interactions.

Recent investigations have demonstrated the utility of pyrazole-benzaldehyde hybrids in the development of novel therapeutic agents, particularly in the context of antimicrobial and anticancer research. The aldehyde functional group provides a reactive site for further chemical elaboration, enabling the synthesis of more complex derivatives through condensation reactions, reduction processes, and oxidation transformations. This synthetic versatility has made this compound an attractive building block for pharmaceutical development programs.

The compound's significance extends beyond medicinal chemistry applications to include materials science and catalysis research. The combination of electron-rich pyrazole nitrogen atoms and the electron-withdrawing aldehyde group creates interesting electronic properties that have been exploited in the development of coordination complexes and organometallic compounds. The ability of pyrazoles to form scorpionate ligands through reactions with potassium borohydride at elevated temperatures has been particularly noteworthy in coordination chemistry applications.

Contemporary research has also highlighted the importance of this compound class in the development of novel synthetic methodologies. The challenge of regioselective synthesis of substituted pyrazoles has driven innovation in catalytic processes, multicomponent reactions, and green chemistry approaches. The specific substitution pattern present in this compound provides a valuable test case for evaluating the effectiveness of new synthetic strategies.

Nomenclature and Classification Systems

The nomenclature and classification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrazole and benzaldehyde structural elements. The systematic name reflects the substitution pattern on both the benzene ring and the pyrazole heterocycle, with the numbering system beginning from the aldehyde carbon as position 1 on the benzene ring. The pyrazole ring numbering follows the standard convention where the nitrogen atoms occupy positions 1 and 2, with the substituted methyl group specifically located at the N-1 position.

The Chemical Abstracts Service registry number 1546847-01-1 provides a unique identifier for this specific molecular entity, distinguishing it from closely related structural isomers and analogues. This registry number is essential for database searches and literature mining, as it eliminates ambiguity that might arise from variations in naming conventions or structural representations. The Molecular Formula C₁₂H₁₂N₂O indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom, providing a quick reference for molecular composition.

The compound's classification within broader chemical taxonomy systems places it simultaneously within multiple categories. As a heterocyclic aromatic compound, it belongs to the azole family, specifically the pyrazole subclass characterized by the five-membered ring containing two adjacent nitrogen atoms. The presence of the benzaldehyde moiety classifies it additionally as an aromatic aldehyde, with the carbonyl functional group providing characteristic reactivity patterns. The hybrid nature of this structure places it within the emerging class of compounds known as benzaldehyde-pyrazole hybrids, which have gained recognition as distinct molecular entities with unique properties.

Alternative nomenclature systems and synonyms for this compound include descriptors that emphasize different structural features or follow various naming conventions. The InChI (International Chemical Identifier) code YPTZSPXAIZWFIE-UHFFFAOYSA-N provides a standardized text representation of the molecular structure that is independent of chemical naming conventions. The SMILES (Simplified Molecular-Input Line-Entry System) notation Cc1ccc(c(c1)c2ccnn2C)C=O offers another standardized format for representing the molecular structure in computational applications.

Relationship to other Pyrazole-Benzaldehyde Hybrid Structures

The relationship between this compound and other pyrazole-benzaldehyde hybrid structures reveals important structure-activity relationships and synthetic accessibility patterns within this compound class. Closely related compounds include 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, which differs only in the absence of the methyl substituent on the benzene ring. This structural comparison highlights the significance of substitution patterns on both aromatic rings in determining the compound's physical properties and chemical reactivity.

The isomeric relationship with 3-(1H-pyrazol-3-yl)benzaldehyde demonstrates the importance of regiochemistry in pyrazole-benzaldehyde hybrids. This meta-substituted isomer exhibits different electronic properties and synthetic accessibility compared to the ortho-substituted pattern found in this compound. The positional effects of the pyrazole ring attachment significantly influence the compound's potential for intramolecular interactions and conformational preferences.

More complex derivatives such as 2-hydroxy-3-methoxy-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde illustrate the potential for additional functional group incorporation while maintaining the core pyrazole-benzaldehyde framework. These multi-substituted analogues provide insights into the electronic and steric effects of various substituents on the overall molecular properties and biological activity profiles. The presence of hydroxyl and methoxy groups introduces additional hydrogen bonding capabilities and electronic modulation that can significantly alter the compound's behavior in biological systems.

The systematic study of pyrazole-benzaldehyde hybrids has revealed important trends in synthetic methodology and structure-property relationships. Table 1 presents a comparative analysis of key physicochemical properties across representative members of this compound family.

Table 1: Comparative Properties of Selected Pyrazole-Benzaldehyde Hybrid Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₂N₂O | 200.24 | 1546847-01-1 | Not reported | Ortho-substitution, N-methyl pyrazole |

| 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | C₁₁H₁₀N₂O | 186.21 | 179055-28-8 | Not available | Para-substitution, N-methyl pyrazole |

| 3-(1H-pyrazol-3-yl)benzaldehyde | C₁₀H₈N₂O | 172.18 | 179057-26-2 | Not available | Meta-substitution, unsubstituted pyrazole |

| 2-hydroxy-3-methoxy-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | C₁₂H₁₂N₂O₃ | 232.23 | Not reported | Not available | Multiple functional groups, different pyrazole attachment |

The structural diversity within the pyrazole-benzaldehyde hybrid family has implications for synthetic strategy selection and target molecule design. The formation of these compounds often involves multi-step synthetic sequences that require careful consideration of regiochemical outcomes and functional group compatibility. The development of efficient synthetic routes to specific isomers and substitution patterns remains an active area of research, with particular emphasis on one-pot multicomponent reactions and catalytic methodologies.

The biological activity profiles of different pyrazole-benzaldehyde hybrids have shown significant variation depending on the substitution pattern and functional group distribution. Structure-activity relationship studies have identified key molecular features that contribute to antimicrobial activity, with the position and nature of substituents on both aromatic rings playing crucial roles in determining biological efficacy. These findings have informed the design of new hybrid structures with optimized activity profiles for specific therapeutic applications.

属性

IUPAC Name |

4-methyl-2-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)11(7-9)12-5-6-13-14(12)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTZSPXAIZWFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C2=CC=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt).

Mode of Action

It’s known that similar compounds can inhibit the activity of certain enzymes. This inhibition can lead to changes in the biochemical processes within the cell.

Biochemical Pathways

Related compounds have been found to affect the nad+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging.

生化分析

Biochemical Properties

4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can influence the enzyme’s activity, thereby affecting cellular NAD+ levels and related metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of NAMPT, leading to changes in NAD+ levels, which in turn affect cellular energy metabolism and stress responses . Additionally, its impact on gene expression can alter the expression of genes involved in metabolic pathways and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of NAMPT, inhibiting or activating the enzyme depending on the context . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting NAD+ biosynthesis and cellular metabolism. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cellular metabolism and stress responses by modulating NAMPT activity . At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Threshold effects have been observed, where specific dosages lead to significant changes in cellular function and viability.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the NAD+ salvage pathway, influencing metabolic flux and metabolite levels . By modulating NAMPT activity, it can affect the synthesis and utilization of NAD+, a critical cofactor in various metabolic reactions. This modulation can have downstream effects on energy metabolism, redox balance, and cellular signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in regions where its target enzymes or proteins are localized.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with NAMPT may localize it to the nucleus or mitochondria, where it can modulate NAD+ biosynthesis and related metabolic processes. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.

生物活性

4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

The compound's IUPAC name is this compound, with the molecular formula . It presents as a yellow powder with a purity of over 95% and is typically stored at room temperature. Its structure includes a benzaldehyde moiety linked to a pyrazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : The compound can be synthesized via condensation between appropriate aldehydes and pyrazole derivatives.

- Utilization of Catalysts : Recent studies have employed magnetic aminated starch as a biocatalyst to enhance yields and reduce reaction times significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:

- In Vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied:

- Broad-Spectrum Activity : Compounds related to this compound exhibit significant antibacterial and antifungal activities against pathogens like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds are often comparable to standard antibiotics .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study reported that pyrazole derivatives significantly reduced tumor growth in xenograft models of breast cancer, suggesting their potential as therapeutic agents .

- Antimicrobial Trials : In clinical trials, pyrazole-based compounds demonstrated efficacy against resistant strains of bacteria, providing a promising avenue for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit enzymes involved in cancer cell proliferation and survival.

- Induction of Oxidative Stress : These compounds may induce oxidative stress in microbial cells, leading to cell death.

科学研究应用

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. This compound is often synthesized as a precursor for various pyrazole-based derivatives that exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

A study synthesized a range of pyrazole derivatives, demonstrating that compounds containing the pyrazole moiety showed considerable antimicrobial activity against various microorganisms, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than standard antibiotics such as chloramphenicol and clotrimazole, indicating their potential as effective antimicrobial agents .

Anticancer Applications

The anticancer potential of this compound has also been investigated. Pyrazole derivatives have shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer, and colorectal cancer.

Case Study: Anticancer Activity

In one study, a series of pyrazolone derivatives were synthesized from this compound and evaluated for their anticancer activity. The results indicated that certain derivatives exhibited significant antiproliferative effects on MCF-7 cells, with cell viability assays revealing a marked reduction in cancer cell survival compared to control groups . The mechanisms of action were linked to the inhibition of key cancer-related targets such as topoisomerase II and EGFR .

Synthetic Chemistry Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Synthesis Techniques

Methods such as microwave-assisted synthesis have been employed to produce pyrazolone derivatives efficiently. These techniques allow for high yields (up to 98%) and reduced reaction times, showcasing the utility of this compound in developing new pharmaceuticals .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Staphylococcus aureus, Candida albicans |

| Anticancer | Inhibits proliferation of cancer cells | MCF-7 breast cancer cells |

| Synthetic Chemistry | Intermediate for complex organic synthesis | Pyrazolone derivatives |

相似化合物的比较

Key Observations:

- Reactivity : The aldehyde group in the target compound enables reactions like Schiff base formation, unlike the ester in or the amine in , which exhibit distinct reactivity profiles.

- Steric Effects: The morpholino-substituted pyrrole derivative has a bulkier structure, likely reducing reactivity but improving binding specificity in pharmaceutical contexts.

Research Findings and Trends

- Synthetic Methodologies: The target compound’s synthesis likely parallels routes described for pyrazolo-pyridines, involving condensation of benzaldehyde derivatives with aminoheterocycles under mild conditions .

- Crystallography : Tools like SHELXL and ORTEP-3 are critical for elucidating crystal structures, aiding in the rational design of analogs with improved stability.

- Industrial Relevance : Patents (e.g., ) emphasize the utility of pyrazole-aldehyde hybrids in asymmetric synthesis and drug development, particularly for kinase inhibitors .

准备方法

General Synthetic Strategy

The synthesis of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde typically involves the formation of a carbon–carbon bond between a substituted benzaldehyde and a 1-methyl-1H-pyrazole ring at the 5-position of the pyrazole. This is often achieved by:

- Functionalization of a pyrazole derivative with a methyl group at N1.

- Coupling or substitution reactions between the pyrazole and an appropriately substituted benzaldehyde or its precursor.

Preparation via Directed Lithiation and Electrophilic Substitution

One documented method involves the use of organolithium reagents to introduce the pyrazolyl substituent onto the benzaldehyde ring:

- Procedure:

A substituted benzaldehyde (e.g., 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as a close analogue) is dissolved in tetrahydrofuran under nitrogen and cooled to -78°C. n-Butyllithium is added slowly to generate a lithiated intermediate. The pyrazole derivative is then introduced, and the mixture is allowed to warm to room temperature and stirred for 24 hours. - Workup:

The reaction mixture is quenched with ethyl acetate and aqueous HCl, followed by separation of organic layers, concentration under reduced pressure, and purification by column chromatography. - Yield:

This method yields the target compound in moderate yield (~9.6% in the reported example for a related compound). - Reference:

This approach is described in patent EP3444249B1 for related pyrazolylbenzaldehydes.

Condensation Reactions Using Pyrazolone Derivatives

Another approach involves the use of pyrazolone derivatives and benzaldehydes in condensation reactions catalyzed by bases such as sodium acetate:

- Reaction Conditions:

A three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in 70% ethanol at room temperature, catalyzed by sodium acetate (10% molar ratio), yields bis-pyrazolyl derivatives. - Optimization:

Sodium acetate was found optimal at 10% loading for catalytic effect, with reactions proceeding smoothly at ambient temperature. - Isolation:

Products are isolated by simple filtration after dilution with water, washed, and dried, providing pure compounds in high to excellent yields. - Scope:

Various substituted benzaldehydes bearing electron-withdrawing or electron-donating groups work well under these conditions. - Reference:

This method and its optimization are detailed in a 2021 research article on pyrazolylbenzaldehyde derivatives.

Purification and Workup Procedures

Across methods, common purification steps include:

- Washing organic layers with aqueous sodium bicarbonate, sodium chloride solutions, and deionized water at controlled temperatures (50°C to 55°C) to remove impurities.

- Concentration under reduced pressure at moderate temperatures (50°C to 110°C).

- Crystallization or precipitation by cooling reaction mixtures gradually from elevated temperatures (50°C to 0°C).

- Filtration and washing of solids with solvents like toluene or ethanol at low temperatures (0°C to 5°C).

- Drying under air or reduced pressure at 40°C to 50°C for 15 to 20 hours to obtain the pure compound.

- These steps ensure high purity and yield of the target aldehyde or its derivatives.

Comparative Data Table of Preparation Methods

常见问题

Q. Basic

- NMR (¹H/¹³C) : Confirm regiochemistry of the pyrazole ring and benzaldehyde substitution.

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- Melting Point : Compare with literature values (e.g., 140–141°C for analogs) .

Advanced - X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0978) .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic

- Use PPE (gloves, goggles) due to potential irritancy (GHS hazard data pending).

- Store in amber glass at 2–8°C to prevent photodegradation .

Advanced - Conduct reactivity screening with common lab reagents (e.g., strong acids/bases) to identify incompatibilities.

How can computational methods like molecular docking predict the biological interactions of this compound?

Q. Advanced

- Docking Studies : Use AutoDock Vina to model binding to enzyme active sites (e.g., cyclooxygenase-2). Validate with analogs showing anticancer or antimicrobial activity .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. fluoro) with bioactivity trends .

How should researchers resolve contradictions in biological activity data for derivatives of this compound?

Q. Advanced

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.

- Meta-Analysis : Compare structural analogs (e.g., 5-fluoro vs. 5-methoxy derivatives) to identify substituent-driven activity shifts .

What strategies enhance the stability of this compound during long-term storage?

Q. Advanced

- Lyophilization : Convert to stable powder form under inert gas (N₂).

- Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions to prevent oxidation .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic

- Antimicrobial : Broth microdilution (MIC against S. aureus).

- Anticancer : MTT assay on HeLa cells .

Advanced - Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays .

What mechanistic insights exist for key reactions involving this compound?

Q. Advanced

- Vilsmeier-Haack Mechanism : Electrophilic formylation occurs at the α-position of the pyrazole ring, confirmed by isotopic labeling .

- Nucleophilic Aromatic Substitution : Phenol derivatives attack the chloro precursor via a concerted mechanism, accelerated by K₂CO₃ .

What purification techniques are effective for isolating this compound from complex reaction mixtures?

Q. Basic

- Recrystallization : Use ethanol/water (7:3) for high-purity crystals.

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) .

Advanced - Preparative HPLC : Gradient elution (ACN/H₂O + 0.1% TFA) for scale-up (>10 g) .

How can structural modifications improve the pharmacokinetic properties of this compound?

Q. Advanced

- Solubility Enhancement : Introduce sulfonate groups or PEGylated side chains.

- Metabolic Stability : Replace methyl groups with trifluoromethyl to reduce CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。